Diphenyl nonanedioate, also known as diphenyl azelate, is an organic compound that belongs to the class of esters. It is derived from azelaic acid and diphenyl carbonate, and it is primarily utilized in various chemical syntheses and applications due to its favorable properties. This compound plays a significant role in organic chemistry, particularly in the synthesis of polyesters and other functional materials.
Diphenyl nonanedioate can be synthesized through the reaction of azelaic acid with diphenyl carbonate in the presence of a catalyst. The synthesis method often involves base catalysis, which enhances the reaction efficiency and yield of the desired ester product.
Diphenyl nonanedioate is classified as an ester, specifically a diester due to the presence of two phenyl groups attached to the nonanedioate moiety. It is characterized by its chemical structure, which consists of a nonanedioic acid backbone esterified with phenol derivatives.
The synthesis of diphenyl nonanedioate typically involves the following steps:
The process yields diphenyl nonanedioate with high efficiency, often achieving yields above 89% after purification steps .
The reaction can be monitored using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm full conversion and purity of the product. The use of high-pressure reactors or microwave-assisted synthesis can further enhance reaction rates and yields.
Diphenyl nonanedioate can participate in various chemical reactions typical for esters:
In transesterification reactions, the choice of alcohol and reaction conditions significantly influence product yield and selectivity. Hydrolysis reactions may require specific pH adjustments to optimize conversion rates.
The mechanism for the formation of diphenyl nonanedioate involves nucleophilic attack by an alcohol group on the carbonyl carbon of diphenyl carbonate, leading to the formation of an intermediate tetrahedral species that subsequently collapses to release phenol and form the ester bond with azelaic acid.
Relevant data from studies indicate that diphenyl nonanedioate exhibits favorable properties for applications in polymer chemistry and material science .
Diphenyl nonanedioate has various scientific uses:
The direct esterification of nonanedioic acid (azelaic acid) with phenol or its derivatives represents a cornerstone in diphenyl nonanedioate synthesis. This method employs Brønsted or Lewis acid catalysts to activate the carboxylic acid group, facilitating nucleophilic attack by the phenolic oxygen. Phosphorous acid (H₃PO₃) emerges as a highly effective catalyst due to its ability to minimize side reactions like Fries rearrangement, achieving yields of 85–92% under optimized conditions [3] [8]. The reaction proceeds via a two-step mechanism: initial protonation of the carbonyl oxygen, followed by dehydration after nucleophilic addition.
Critical parameters include:
Table 1: Optimization of Acid-Catalyzed Esterification
Catalyst | Temperature (°C) | Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
H₃PO₃ | 130 | 5 | 92 | Low (<3%) |
H₂SO₄ | 140 | 4 | 85 | Moderate (8–10%) |
p-Toluenesulfonic acid | 125 | 6 | 88 | Low (4%) |
None (thermal) | 160 | 12 | 45 | High (>20%) |
Solvent-free variants have been explored using excess phenol as both reactant and medium, though yields drop to 70–75% due to homogeneity challenges [8]. Post-synthesis, purification involves crystallization from ethanol to remove unreacted acid and phenolic residues, attaining >99% purity [3].
Transesterification of nonanedioic acid dimethyl ester with phenol offers enhanced selectivity over direct esterification. Titanium tetraalkoxides (e.g., Ti(OiPr)₄) exhibit superior catalytic activity, attributable to their Lewis acidity and oxygen-coordinating capacity [8] [10]. The mechanism involves nucleophilic addition of phenoxide to the carbonyl carbon of the ester, followed by methanol elimination.
Key advances include:
Table 2: Titanium vs. Alternative Transesterification Catalysts
Catalyst | Temperature (°C) | Time (h) | Yield (%) | Energy Input (kJ/mol) |
---|---|---|---|---|
Ti(OiPr)₄ | 180 | 3 | 94 | 120 |
Al(OsecBu)₃ | 190 | 4 | 87 | 145 |
Sn(Oct)₂ | 170 | 5 | 82 | 135 |
Heterogeneous TiO₂ | 200 | 8 | 78 | 210 |
Continuous-flow reactors have been adapted for this process, reducing reaction times to 30–45 minutes via intensified mass transfer [10]. Catalyst recovery remains challenging, though immobilized TiO₂-SiO₂ composites show promise for reuse over 5 cycles with <8% activity loss [8].
Enzymatic synthesis of diphenyl nonanedioate leverages immobilized Candida antarctica Lipase B (CALB), notably Novozym 435, which exhibits high specificity for C9 dicarboxylic acid esters. Solvent-free systems utilize molten phenol (m.p. 43°C) as the substrate, eliminating organic solvents and enhancing atom economy [3] [10]. The reaction follows a ping-pong bi-bi mechanism, where nonanedioic acid binds to the enzyme, forms an acyl-enzyme intermediate, and transfers the acyl group to phenol.
Critical operational parameters:
Table 3: Performance of Immobilized CALB Under Solvent-Free Conditions
Support Matrix | Conversion (%) | Reusability (Cycles) | Residual Activity (%) | Productivity (g/gₑₙᶻ) |
---|---|---|---|---|
Acrylic resin | 92 | 15 | 85 | 1,200 |
Silica gel | 84 | 10 | 70 | 780 |
Magnetic nanoparticles | 89 | 20 | 92 | 1,500 |
Mesoporous carbon | 95 | 25 | 90 | 2,100 |
Ionic liquids like [bmim][PF₆] serve as alternative media, enhancing phenol solubility and enabling 95% conversion. However, viscosity limitations increase mixing energy requirements by 30% [10]. CALB’s regioselectivity ensures exclusive mono-esterification of azelaic acid is minimized (<5%) through controlled phenol feeding [3].
Non-thermal energy inputs via microwave (MW) or ultrasound (US) irradiation drastically accelerate enzymatic esterification. Microwave radiation (2.45 GHz) induces dipolar polarization of substrates, while ultrasound (20–40 kHz) generates cavitational microstreaming, both enhancing molecular diffusion and enzyme-substrate collisions [3] [10].
Microwave-assisted systems:
Ultrasound-assisted systems:
Table 4: Energy-Assisted vs. Conventional Biocatalytic Synthesis
Parameter | Conventional | Microwave | Ultrasound |
---|---|---|---|
Time (h) | 12–16 | 0.7–1 | 1.5 |
Temperature (°C) | 70–75 | 60 | 45 |
Conversion (%) | 92 | 95 | 90 |
Enzyme half-life (h) | 48 | 55 | 40 |
Energy consumption (kJ/g) | 220 | 85 | 110 |
Hybrid approaches (e.g., MW with simultaneous cooling) further suppress thermal deactivation. Scale-up studies in 5L reactors demonstrate consistent space-time yields of 120 g/L/h, confirming industrial viability [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: